5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the use of N-heterocyclic carbenes (NHC) as catalysts. For instance, the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can yield imidazole derivatives . Another method involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines, which provides 1,2,4-trisubstituted imidazoles under metal- and oxidant-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as NHCs.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can produce various substituted imidazole derivatives.
Scientific Research Applications
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-2-sulfonyl chloride: Similar in structure but lacks the bicyclic framework.
1,2,4-Trisubstituted imidazoles: Share the imidazole core but differ in the substitution pattern and additional functional groups.
Uniqueness
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a bicyclic structure with an imidazole ring and a sulfonyl group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(1,2-dimethylimidazol-4-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-7-11-10(5-12(7)2)17(14,15)13-4-9-3-8(13)6-16-9/h5,8-9H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIWNDGMBHUFFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CC3CC2CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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